2-Methyl-2-thiophen-3-yl-propionic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-methyl-2-thiophen-3-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2,8(10)11-3)7-4-5-12-6-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAFTYDOLHBHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-thiophen-3-yl-propionic acid methyl ester typically involves the esterification of 2-Methyl-2-thiophen-3-yl-propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-thiophen-3-yl-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-2-thiophen-3-yl-propionic acid methyl ester has been explored for its anti-inflammatory and analgesic properties. It is structurally related to compounds that exhibit similar therapeutic effects, such as non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: Pain Management
Research indicates that derivatives of thiophene compounds can effectively reduce pain and inflammation through inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process . The compound's structural features may enhance its binding affinity to these enzymes, leading to improved efficacy in pain management.
Drug Development
The compound serves as a precursor in synthesizing more complex molecules aimed at treating various diseases. Its thiophene ring structure is advantageous for creating derivatives with enhanced pharmacological profiles.
Case Study: Synthesis of Novel Analgesics
A study detailed the synthesis of new analgesic compounds derived from this compound. These compounds showed promising results in preclinical trials, demonstrating significant analgesic activity comparable to established NSAIDs .
Material Science
In material science, this compound is utilized for developing polymers and coatings due to its unique chemical structure, which can impart specific properties such as increased thermal stability and chemical resistance.
Case Study: Polymer Applications
Research has demonstrated that incorporating thiophene derivatives into polymer matrices can enhance their electrical conductivity and mechanical strength. This makes them suitable for applications in electronic devices and advanced coatings .
Data Tables
Mechanism of Action
The mechanism of action of 2-Methyl-2-thiophen-3-yl-propionic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, we compare it with analogous methyl esters and thiophene-containing derivatives. Key structural variations include substituent groups (e.g., aromatic vs. aliphatic), electronic effects, and functional group positioning.
Structural and Molecular Comparisons
Key Differences in Properties and Reactivity
Electronic Effects
- Thiophene vs. Phenyl Substituents : The thiophen-3-yl group in the target compound provides enhanced electron density compared to phenyl or aliphatic substituents (e.g., 2-OBA methyl ester), influencing its reactivity in electrophilic substitutions or polymerization .
Steric Effects
- Branched vs. Linear Chains : The branched methyl group at the 2-position of the target compound may hinder rotational freedom compared to linear aliphatic esters like 2-OBA methyl ester, affecting crystallization behavior .
Biological Activity
Overview
2-Methyl-2-thiophen-3-yl-propionic acid methyl ester (CAS No. 147632-26-6) is an organic compound belonging to the class of thiophene derivatives. Its unique structure, characterized by a thiophene ring and a propionic acid moiety, has led to investigations into its biological activities, particularly in proteomics research and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound is known to engage in chemical reactions or binding events that can alter the structure or function of these targets, leading to significant biological effects.
Target of Action
This compound has been utilized in proteomics research, indicating its role in studying protein interactions and metabolic pathways. The precise biochemical pathways affected by this compound are still under investigation, but its potential for modulating enzyme activity suggests a role in various biological processes.
Applications in Scientific Research
This compound has several notable applications:
- Chemistry : Used as an intermediate in synthesizing more complex organic molecules.
- Biology : Investigated for its potential to influence enzyme interactions and metabolic pathways.
- Industry : Employed in producing materials such as organic semiconductors and corrosion inhibitors.
Research Findings
Recent studies have explored the compound's antimicrobial properties and its role in enzyme inhibition. For instance, it has been suggested that derivatives of thiophene compounds can exhibit antifungal and antibacterial activities, making them valuable in developing new therapeutic agents.
Case Study: Antimicrobial Activity
A study highlighted the potential of thiophene derivatives, including this compound, to combat multi-drug resistant (MDR) bacteria. The compound was tested against various strains, demonstrating promising results in inhibiting bacterial growth.
| Bacteria | Compound Tested | Evaluation Method | Result |
|---|---|---|---|
| E. coli | This compound | In vitro | Inhibition of growth |
| S. aureus | This compound | In vitro | Reduced biofilm formation |
Chemical Reactions and Stability
The stability and efficacy of this compound are influenced by environmental factors such as temperature and pH. The compound can undergo various chemical reactions:
Types of Reactions
- Oxidation : Can form sulfoxides or sulfones.
- Reduction : Ester groups can be converted to alcohols.
- Substitution : Can react with halogenating agents to form halogenated derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-2-thiophen-3-yl-propionic acid methyl ester, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves esterification of 2-methyl-2-thiophen-3-yl-propionic acid with methanol under acidic catalysis. Key parameters include temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid). For thiophene-containing esters, protecting-group strategies may be required to prevent side reactions at the sulfur heteroatom. Yield optimization often employs Dean-Stark traps for water removal in refluxing toluene .
- Data Example :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | THF | 70 | 68 |
| PTSA | Toluene | 80 | 82 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify ester carbonyl signals (~170 ppm in ¹³C NMR) and thiophene protons (δ 6.8–7.5 ppm in ¹H NMR). FT-IR should show C=O stretching (~1740 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺). For stereochemical analysis, X-ray crystallography or chiral HPLC may be required if enantiomerically pure synthesis is attempted .
Q. What purification techniques are most effective for isolating this ester from reaction byproducts?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates polar byproducts. For larger scales, recrystallization in ethanol/water mixtures improves purity. Monitor via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .
Advanced Research Questions
Q. How does the thiophene ring’s electronic environment influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-rich thiophene sulfur enhances electrophilic substitution at the 2- and 5-positions. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids under inert atmospheres. DFT calculations (e.g., Gaussian 16) can model charge distribution to predict regioselectivity .
- Case Study : Bromination at the thiophene 4-position (via NBS in DMF) followed by coupling with phenylboronic acid yields biaryl derivatives. Kinetic studies show higher reactivity in polar aprotic solvents .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Reproduce assays using standardized protocols (e.g., NIH/3T3 cells, ≤0.1% DMSO). Meta-analysis of IC₅₀ values across studies (via tools like RevMan) identifies outliers. Validate target interactions via SPR or ITC to confirm binding constants .
Q. How can computational chemistry predict this compound’s metabolic stability?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites. Molecular docking (AutoDock Vina) into cytochrome P450 3A4 identifies vulnerable ester bonds. Validate with in vitro microsomal assays (rat liver microsomes + NADPH) to quantify hydrolysis rates .
Methodological Notes
- Contradictions in Evidence : While –6 describe analogous thiophene esters, reactivity differences arise from substituent effects (e.g., bromine vs. methyl groups). Always validate synthetic and analytical protocols for target-specific adjustments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
